molecular formula C20H23FN6O B2499204 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide CAS No. 2320208-86-2

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide

カタログ番号: B2499204
CAS番号: 2320208-86-2
分子量: 382.443
InChIキー: OYRHVERMVIOMAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a triazolopyridazine derivative featuring a tert-butyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core, an azetidin-3-yl linker, and a 3-fluoro-N-methylbenzamide group. Triazolopyridazines are known for their diverse bioactivities, including antimicrobial and kinase inhibitory properties .

特性

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c1-20(2,3)19-23-22-16-8-9-17(24-27(16)19)26-11-15(12-26)25(4)18(28)13-6-5-7-14(21)10-13/h5-10,15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHVERMVIOMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyridazines and exhibits a variety of pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide includes:

  • A triazole ring fused to a pyridazine ring .
  • An azetidine moiety .
  • A fluorinated benzamide structure.

This unique combination of functional groups contributes to its lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as kinases or proteases. This inhibition can lead to altered cellular functions and potential therapeutic effects in diseases where these enzymes are dysregulated.
  • Receptor Modulation : It is hypothesized that the compound can bind to and modulate the activity of G-protein coupled receptors (GPCRs) or ion channels, thereby affecting signal transduction pathways crucial for cellular communication.
  • Nucleic Acid Interaction : The compound may also interact with DNA or RNA, potentially inhibiting replication or transcription processes essential for cell proliferation.

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide. Below are summarized findings from various research efforts:

Study FocusFindingsReference
Antimicrobial Activity Exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
Cytotoxicity Assessment Demonstrated low toxicity in human embryonic kidney (HEK-293) cells, indicating a favorable safety profile.
Inhibition of Glycogen Synthase Kinase 3 (GSK-3) Showed potential as an inhibitor of GSK-3, which is implicated in various diseases including diabetes and cancer.
Binding Affinity Studies Molecular docking studies indicated strong binding affinity to GLP-1 receptors, suggesting potential in diabetes treatment.

Case Studies

One notable case study involved the synthesis and evaluation of derivatives related to N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide. The study focused on assessing their anti-tubercular properties and cytotoxicity profiles:

  • Synthesis : The derivatives were synthesized using multi-step organic reactions starting from simple precursors.
  • Evaluation : The synthesized compounds were evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, revealing that several derivatives exhibited promising anti-tubercular activity while maintaining low cytotoxicity towards human cells.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide : Core differences: Lacks the tert-butyl group (replaced by methyl) and azetidine linker (replaced by phenyl). Bioactivity: Exhibits moderate antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 16–64 µg/mL.

Heterocyclic Amines (e.g., IQ-type compounds) : Core differences: Contain imidazo[4,5-f]quinoline or carboline scaffolds instead of triazolopyridazine. Toxicity: Highly carcinogenic (classified as Group 2A by IARC), unlike triazolopyridazines, which are designed for therapeutic safety.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Bioactivity (MIC, µg/mL) Toxicity
Target Compound Triazolo[4,3-b]pyridazine 3-tert-butyl, azetidine, 3-F-benzamide Not reported Not evaluated
N-(3-(6-Methyl-triazolo)phenyl)benzamide Triazolo[4,3-b]pyridazine 6-methyl, phenyl linker 16–64 (antimicrobial) Low
IQ (imidazo[4,5-f]quinoline) Imidazo-quinoline Methyl, amino groups N/A Carcinogenic

Research Findings and Implications

  • Antimicrobial Activity : The methyl-substituted analog demonstrates that triazolopyridazines with hydrophobic groups (e.g., tert-butyl) may enhance target binding through increased van der Waals interactions. However, excessive bulkiness (tert-butyl) could reduce solubility, offsetting gains in potency .
  • Toxicity Profile: Unlike carcinogenic heterocyclic amines (e.g., IQ), triazolopyridazine derivatives prioritize therapeutic safety. The azetidine linker in the target compound may reduce metabolic activation pathways linked to mutagenicity .

Key Notes and Limitations

  • Empirical data on the target compound’s bioactivity and toxicity are absent; comparisons rely on structural inference.
  • Fluorine substitution may improve metabolic stability but requires validation via pharmacokinetic studies.
  • Further research should prioritize in vitro assays (e.g., kinase inhibition, antimicrobial screens) to validate hypotheses derived from analog studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。